molecular formula C45H87NNaO11P B1433054 sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Cat. No.: B1433054
M. Wt: 872.1 g/mol
InChI Key: SRLOHQKOADWDBV-NRONOFSHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate (CAS 322647-53-0) is a synthetic anionic phospholipid with a molecular formula of C₄₁H₇₆O₈P⁻·Na⁺ and a molecular weight of 751.001 g/mol . Structurally, it features:

  • Two stearic acid (C18:0) chains in the sn-1 and sn-2 positions of a glycerol backbone, conferring high membrane rigidity.
  • A phosphate-linked ethyl group modified with a 2-methoxyethoxycarbonylamino substituent in the sn-3 position, creating a polar, negatively charged headgroup.
  • A sodium counterion, enhancing aqueous solubility.

This compound is designed for applications in liposomal drug delivery due to its amphiphilic nature. Its anionic charge and bulky headgroup may reduce nonspecific protein adsorption (anti-fouling) while enabling targeted interactions with cationic biomolecules .

Properties

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOHQKOADWDBV-NRONOFSHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Glycerol with Octadecanoic Acid

  • Reactants : Glycerol and stearic acid (octadecanoic acid).

  • Catalysts : Acid catalysts such as sulfuric acid or enzymes like lipases can be used for regioselective esterification.

  • Conditions : Typically, the reaction is conducted under reflux with removal of water to drive esterification.

  • Outcome : Formation of 2,3-di(octadecanoyloxy)propyl intermediate with free primary hydroxyl group available for phosphorylation.

Phosphorylation and PEG Conjugation

  • Phosphorylation : The free hydroxyl group on the glycerol backbone is phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

  • PEGylation : The phosphorylated intermediate is reacted with a PEG derivative containing a 2-(2-methoxyethoxycarbonylamino)ethyl group. This PEG derivative often comes from triethylene glycol monomethyl ether or MPEG 2000 derivatives.

  • Solvents : Common solvents include dimethylformamide (DMF), methanol, or isopropanol.

  • Purification : The product is purified by chromatography or precipitation techniques.

Formation of Sodium Salt

  • Neutralization : The acidic phosphate group is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

  • Final Product : The sodium salt form is more stable and suitable for incorporation into lipid nanoparticles.

Preparation of Lipid Nanoparticles Incorporating the Compound

This compound is frequently used in the preparation of lipid nanoparticles (LNPs) such as liposomes or lipid discs. The preparation methods for LNPs incorporating this phospholipid include:

  • Solvent Injection or Ethanol Injection Method : Lipids dissolved in ethanol are injected into an aqueous buffer under stirring, causing spontaneous formation of nanoparticles.

  • Microfluidic Mixing : Using multi-port manifolds or microfluidic devices to mix lipid solutions with aqueous phases rapidly, producing uniform nanoparticles.

  • Thin Film Hydration : Lipids are dissolved in organic solvents, dried to form a thin film, then hydrated with aqueous buffer containing the sodium salt of the compound.

  • Extrusion or Sonication : To control particle size and homogeneity, the lipid suspension is extruded through membranes or sonicated.

Data Table: Summary of Key Preparation Parameters

Step Reactants/Materials Conditions Notes
Esterification Glycerol, Stearic acid Acid catalyst, reflux, water removal Regioselective esterification at positions 2 and 3
Phosphorylation Esterified glycerol intermediate, POCl3 or phosphoramidite Anhydrous solvents (DMF, methanol) Controlled phosphorylation at free hydroxyl
PEGylation Phosphorylated intermediate, PEG derivative (e.g., MPEG 2000) Room temp to mild heating PEG chain length affects hydrophilicity
Neutralization Acidic phosphate intermediate, NaOH or Na2CO3 Aqueous solution, pH adjustment Formation of sodium salt for stability
Lipid nanoparticle formation Sodium salt compound, other lipids, buffer Microfluidic mixing, solvent injection, or thin film hydration Particle size controlled by extrusion/sonication

Research Findings and Considerations

  • PEG Chain Length Impact : Variations in the PEG molecular weight (e.g., MPEG 1000, 2000, 5000) influence the hydrophilicity and circulation time of nanoparticles, with MPEG 2000 being a common choice for balance of stability and stealth properties.

  • Purity and Characterization : The final compound is characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity.

  • Applications : The compound is widely used in liposomal formulations for anticancer and antimalarial drug delivery, enhancing circulation time and reducing immunogenicity.

  • Stability : The sodium salt form improves aqueous solubility and stability in biological media.

Chemical Reactions Analysis

Types of Reactions

PEG2000-DSPE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PEG2000-DSPE include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and coupling agents such as DCC and NHS. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the reactions of PEG2000-DSPE depend on the specific reaction conditions and reagents used. For example, oxidation of the PEG moiety can lead to the formation of PEG-aldehyde or PEG-carboxylic acid, while substitution reactions can result in PEG derivatives with various functional groups .

Mechanism of Action

PEG2000-DSPE exerts its effects through its amphiphilic nature, which allows it to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their solubility. The PEG moiety provides steric stabilization, preventing the aggregation of the micelles or liposomes and prolonging their circulation time in the bloodstream. The distearoyl phosphatidylethanolamine moiety interacts with cell membranes, facilitating the delivery of the encapsulated drugs to target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Charge Characteristics

Compound Name Charge Headgroup Structure Acyl Chains Molecular Weight (g/mol) Key Properties
Target Compound (CAS 322647-53-0) Anionic 2-(2-Methoxyethoxycarbonylamino)ethyl phosphate C18:0 ×2 751.001 High rigidity; anti-fouling potential
DOCP () Anionic Ethyl hydrogen phosphate C18:1 ×2 ~750 (estimated) Inverted dipole; membrane adhesion
DSPC (CAS 816-94-4) Zwitterionic Phosphorylcholine C18:0 ×2 790.1 Membrane stability; common in liposomes
Sodium (2R)-2,3-bis(hexadecanoyloxy)... Anionic 2-Hydroxyethyl phosphate C16:0 ×2 714.9 Lower phase transition temperature
DOPS () Anionic Phosphatidylserine C18:1 ×2 ~810 (estimated) Apoptosis signaling; smaller headgroup

Key Observations:

  • Charge Impact : The target compound’s anionic charge differentiates it from zwitterionic DSPC, which has neutral overall charge but localized positive (trimethylammonium) and negative (phosphate) groups. This affects interactions with proteins and nucleic acids; anionic lipids like the target compound may enhance binding to cationic peptides .
  • This could improve resistance to enzymatic degradation .

Acyl Chain Length and Saturation

  • C18:0 (Stearoyl) Chains : Compared to C16:0 analogs (e.g., ), the target compound’s longer acyl chains increase phase transition temperature (~55°C for DSPC vs. ~41°C for DPPC), favoring gel-phase membrane stability at physiological temperatures .
  • Unsaturated Analogs : DOCP and DOPS use oleoyl (C18:1) chains, which introduce kinks, enhancing membrane fluidity. The target compound’s saturated chains may improve drug encapsulation stability but reduce fusion with cellular membranes .

Functional and Application Comparisons

  • Drug Delivery: The target compound’s anionic charge could improve pH-sensitive release in acidic tumor microenvironments, unlike charge-neutral DOCPe . Compared to DSPC, it may reduce nonspecific uptake by the reticuloendothelial system due to anti-fouling properties .
  • Membrane Interactions :
    • DOCP’s inverted dipole enables strong adhesion to zwitterionic membranes, whereas the target compound’s headgroup may prioritize electrostatic interactions .
    • Unlike DOPS, which externalizes during apoptosis, the target compound’s headgroup is synthetic and unlikely to participate in biological signaling .

Research Findings and Challenges

  • Stability Studies : Liposomes incorporating the target compound showed >90% encapsulation efficiency for doxorubicin, comparable to DSPC-based formulations but with lower serum protein adsorption .
  • Cellular Uptake : In vitro assays demonstrated 20% higher uptake in cancer cells vs. DOCP, attributed to headgroup-mediated targeting .
  • Challenges :
    • The sodium counterion may limit compatibility with cationic drugs without additional stabilizers.
    • Long-term stability data in physiological conditions are lacking compared to well-characterized DSPC .

Biological Activity

Overview

Sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate is a complex phospholipid compound notable for its unique structure and biological activities. This compound features a phosphate group, long-chain fatty acid moieties, and an amino acid derivative, making it particularly useful in drug delivery systems and lipid-based formulations due to its amphiphilic nature.

Structural Characteristics

The structural formula of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₄₅H₈₈N₁O₁₁P
  • Molar Mass : 815.19 g/mol

Drug Delivery Applications

The amphiphilic properties of this compound enable it to form micelles and liposomes. These structures are capable of encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. The phosphate group facilitates interactions with cellular membranes, promoting cellular uptake and improving therapeutic efficacy .

Interaction with Biological Membranes

Research indicates that this compound interacts favorably with various biological membranes. Such interactions are crucial for its role as an effective delivery vehicle in therapeutic applications. The ability to form stable aggregates allows for prolonged circulation time in the bloodstream and targeted delivery to specific tissues .

Case Studies and Research Findings

  • Encapsulation Studies :
    • A study demonstrated that this compound could encapsulate chemotherapeutic agents effectively, leading to improved drug release profiles and enhanced cytotoxicity against cancer cells .
  • Toxicological Profile :
    • Toxicological assessments have shown that the compound exhibits low toxicity levels, making it a suitable candidate for pharmaceutical applications. Its biocompatibility is attributed to its structural similarities with naturally occurring phospholipids .
  • Mechanism of Action :
    • The mechanism by which this compound enhances drug delivery involves self-assembly into micelles or liposomes that protect the encapsulated drugs from degradation while facilitating cellular uptake through membrane interactions .

Comparative Analysis

Compound NameStructureBiological ActivityApplications
This compoundAmphiphilic phospholipidHighDrug delivery systems
PEG2000-DSPEAmphiphilic polymer-lipid conjugateModerateNanomedicine
DMPA (1,2-dimyristoyl-sn-glycero-3-phosphate)PhospholipidHighLiposome formulation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate?

  • Methodology : Synthesis typically involves stereospecific acylation of the glycerol backbone followed by phosphorylation. The (2R)-configuration is achieved using chiral catalysts or enzymatic methods to ensure enantiomeric purity. Sodium counterion incorporation occurs during final purification via ion-exchange chromatography. Structural validation requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm ester linkages and sodium coordination .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

  • Methodology : Use reverse-phase HPLC with evaporative light scattering detection (ELSD) to assess purity (>98%). Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to identify phase transitions.
  • Hydrolytic stability : Monitor degradation in aqueous buffers (pH 4–9) at 25–37°C using LC-MS.
  • Oxidative stability : Expose to reactive oxygen species (ROS) and analyze via thiobarbituric acid reactive substances (TBARS) assay .

Q. What analytical techniques are critical for characterizing its phospholipid bilayer interactions?

  • Methodology :

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer packing.
  • Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to evaluate membrane fluidity.
  • Small-angle X-ray scattering (SAXS) : Determine lamellar spacing in multilamellar vesicles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles across different solvent systems?

  • Methodology :

Solvent screening : Test solubility in binary mixtures (e.g., chloroform:methanol, 2:1 v/v) using dynamic light scattering (DLS) to detect micelle formation.

Molecular dynamics simulations : Model solvation free energy to predict solvent compatibility.

Empirical validation : Cross-reference with structurally analogous phosphatidylglycerols (e.g., distearoylphosphatidylcholine) to identify trends .

Q. What experimental designs optimize the compound’s use as a drug delivery vehicle for nucleic acids?

  • Methodology :

  • Lipoplex formulation : Vary the molar ratio of the compound to nucleic acid (e.g., 2:1 to 8:1) and assess transfection efficiency via luciferase reporter assays.
  • Cryo-TEM imaging : Visualize nanoparticle morphology and size distribution.
  • Serum stability assay : Incubate lipoplexes in fetal bovine serum (FBS) and quantify nucleic acid release via gel electrophoresis .

Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) impact membrane fusion kinetics?

  • Methodology :

  • Synthetic enantiomers : Prepare both configurations via chiral chromatography or asymmetric synthesis.
  • Stopped-flow fluorometry : Measure fusion rates using lipid-mixing assays with fluorescent probes (e.g., NBD-PE/Rhodamine-PE).
  • Theoretical framework : Apply the stalk-pore model to correlate stereochemistry with energy barriers in fusion intermediates .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor acylation and phosphorylation in real time.
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize reaction temperature, catalyst loading, and solvent polarity.
  • Quality control : Establish acceptance criteria based on 1H^1H-NMR integration ratios (e.g., <2% residual fatty acid) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in vitro?

  • Methodology :

Standardize assay conditions : Control for cell type (e.g., HEK293 vs. HeLa), serum concentration, and exposure time.

Mechanistic studies : Perform ROS detection (DCFH-DA assay) and mitochondrial membrane potential analysis (JC-1 staining) to differentiate apoptosis pathways.

Cross-study meta-analysis : Normalize data to lipid-to-protein ratios and compare with structurally related phospholipids .

Methodological Optimization

Q. What parameters enhance sensitivity in detecting trace degradation products?

  • Methodology :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions specific to hydrolyzed fragments (e.g., m/z 696.91 → 255.10).
  • Derivatization : Enhance MS ionization efficiency by converting phosphates to tert-butyldimethylsilyl (TBDMS) esters.
  • Limit of detection (LOD) : Validate via serial dilution in matrix-matched calibrants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.